molecular formula C20H20N2OS B4115398 1-[1-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea

1-[1-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea

Cat. No.: B4115398
M. Wt: 336.5 g/mol
InChI Key: YMGZXKVEJZDZKA-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a naphthyl group and a methoxyphenyl group attached to a thiourea moiety. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-14(15-10-12-17(23-2)13-11-15)21-20(24)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGZXKVEJZDZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea typically involves the reaction of 1-naphthyl isothiocyanate with 1-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for N-[1-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride: Known for its antispasmodic properties.

    Bemotrizinol: Used as a UV filter in sunscreens.

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-N’-1-naphthylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthyl group and a methoxyphenyl group attached to a thiourea moiety makes it a versatile compound with diverse applications in various fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea
Reactant of Route 2
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1-[1-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea

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